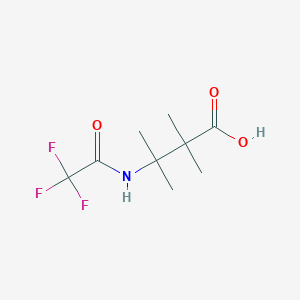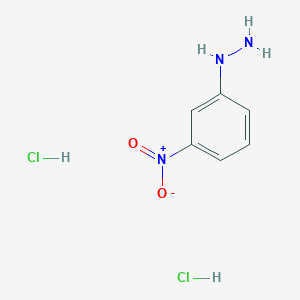
(3-Nitrophenyl)hydrazinedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Nitrophenyl)hydrazinedihydrochloride is a chemical compound with the molecular formula C6H9Cl2N3O2. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its role as a derivatization agent in analytical chemistry and its applications in pharmaceutical formulations and forensic analysis .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of (3-Nitrophenyl)hydrazinedihydrochloride typically involves the reduction of 3-nitroaniline through diazotization, followed by hydrolysis and salt formation. The reduction reaction is carried out using sodium bisulfite as the reducing agent at a temperature of 10-35°C and a pH of 7-9 .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: (3-Nitrophenyl)hydrazinedihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its applications in different fields.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions often involve the use of hydrazine hydrate or sodium borohydride.
Substitution: Substitution reactions typically occur in the presence of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include nitro derivatives, amines, and substituted hydrazines, which are valuable intermediates in organic synthesis .
科学研究应用
(3-Nitrophenyl)hydrazinedihydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of (3-Nitrophenyl)hydrazinedihydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a derivatization agent, forming stable derivatives with target molecules, which can then be detected and quantified using analytical techniques. This process enhances the sensitivity and specificity of analytical methods, making it a valuable tool in various scientific fields .
相似化合物的比较
- (4-Nitrophenyl)hydrazine hydrochloride
- (2-Nitrophenyl)hydrazine hydrochloride
- (3,4-Dinitrophenyl)hydrazine hydrochloride
Comparison: (3-Nitrophenyl)hydrazinedihydrochloride is unique due to its specific nitro group position on the phenyl ring, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in terms of derivatization efficiency and the stability of the formed derivatives .
属性
分子式 |
C6H9Cl2N3O2 |
|---|---|
分子量 |
226.06 g/mol |
IUPAC 名称 |
(3-nitrophenyl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C6H7N3O2.2ClH/c7-8-5-2-1-3-6(4-5)9(10)11;;/h1-4,8H,7H2;2*1H |
InChI 键 |
OIXOZIUUXOIELX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


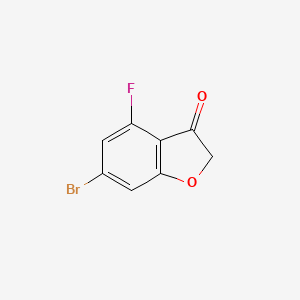
![1-[(Benzyloxy)carbonyl]-3-cyanopiperidine-3-carboxylic acid](/img/structure/B13511678.png)
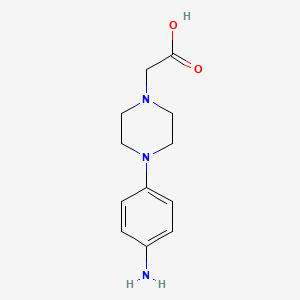
![3-Amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13511684.png)
![2-[(Cyclopent-3-en-1-yl)amino]pyridine-4-carboxamide](/img/structure/B13511701.png)
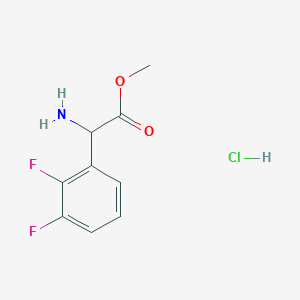
![Methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13511717.png)
![(1S,2R,10S,11S,12R)-N-(3,4-dimethylphenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B13511723.png)

![5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol](/img/structure/B13511732.png)
![2-[2-(Aminomethyl)pyridin-4-yl]acetic acid](/img/structure/B13511735.png)
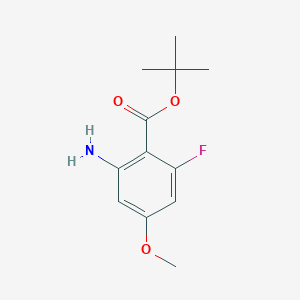
![5-[(Tert-butoxycarbonylamino)methyl]-2-ethyl-pyrazole-3-carboxylic acid](/img/structure/B13511754.png)
